![molecular formula C14H20N2O4S2 B2610059 [1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide CAS No. 1356817-80-5](/img/structure/B2610059.png)
[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide” is a complex organic compound that contains a piperidine ring, a phenyl group, and two sulfonamide groups . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a phenylethenyl group (a phenyl group attached to an ethenyl group), and two sulfonamide groups (a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom) attached to the piperidine ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperidine ring and the sulfonamide groups could potentially undergo various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. These could include its solubility in various solvents, its melting and boiling points, its stability under various conditions, and its reactivity with different reagents .
Applications De Recherche Scientifique
Structural and Molecular Studies
- X-ray Powder Diffraction and Structural Analysis : A study by Dey et al. (2015) explored the structural properties of nimesulidetriazole derivatives, which share some structural similarities with [1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide. They used X-ray powder diffraction to determine crystal structures and analyze intermolecular interactions. This method can be applied to understand the molecular geometry and interactions of this compound (Dey et al., 2015).
Biological and Chemical Reactions
- Carbonic Anhydrase Inhibition : Akbaba et al. (2014) synthesized sulfonamides derived from indanes and tetralines and studied their inhibition effects on human carbonic anhydrase isozymes. This research indicates the potential of this compound in inhibiting specific enzymes, which could have implications for therapeutic applications (Akbaba et al., 2014).
Material Science and Corrosion Inhibition
- Adsorption and Corrosion Inhibition : A study by Olasunkanmi et al. (2016) investigated the adsorption characteristics and inhibition of mild steel corrosion by quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides in an acidic medium. This suggests that similar sulfonamide derivatives, like this compound, could be explored for their potential as corrosion inhibitors (Olasunkanmi et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
Piperidine derivatives, like “[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . The specific targets of this compound would depend on its exact structure and functional groups.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Piperidine derivatives can affect a wide range of biochemical pathways due to their presence in many classes of pharmaceuticals .
Propriétés
IUPAC Name |
[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c15-21(17,18)12-14-7-4-9-16(11-14)22(19,20)10-8-13-5-2-1-3-6-13/h1-3,5-6,8,10,14H,4,7,9,11-12H2,(H2,15,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPKYICXHIOPBG-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(PIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2609979.png)
![8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
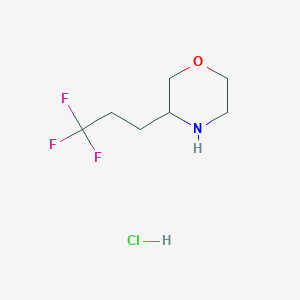
![3-(3-chlorophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2609982.png)
![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)
![N-methyl-6-[(oxan-4-yl)methoxy]-N-phenylpyridine-3-carboxamide](/img/structure/B2609984.png)
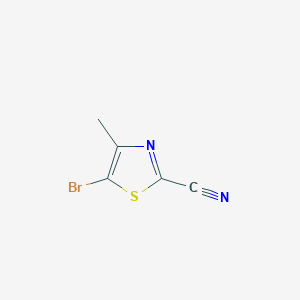
![Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609987.png)
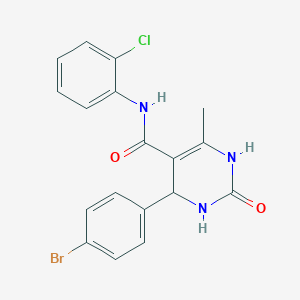
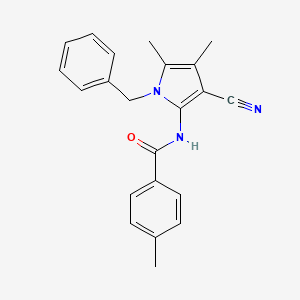
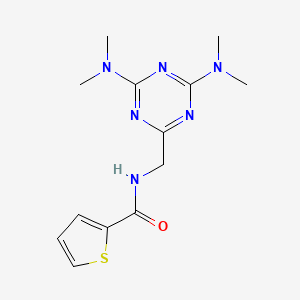

![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2609999.png)
